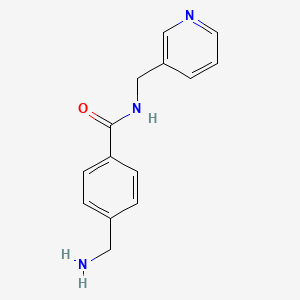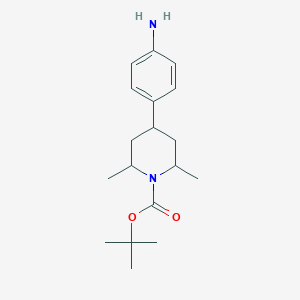
Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a combination of pyridine, oxadiazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step often involves esterification to attach the pyridine moiety .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological membranes and proteins makes it a valuable tool in drug discovery .
Medicine: The compound’s unique structure allows it to act as a pharmacophore in the design of new therapeutic agents. It has shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
作用機序
The mechanism of action of Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: Shares the oxadiazole and pyridine moieties but lacks the piperidine ring.
Pyridin-2-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: Similar structure but with a different position of the pyridine ring.
Uniqueness: Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H18N4O3/c24-19(25-16-7-4-10-20-13-16)23-11-8-15(9-12-23)18-22-21-17(26-18)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
InChIキー |
UGLSJCMCXMULCE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
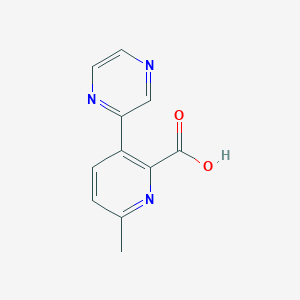
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
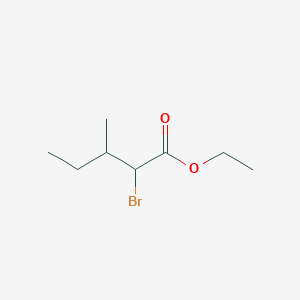
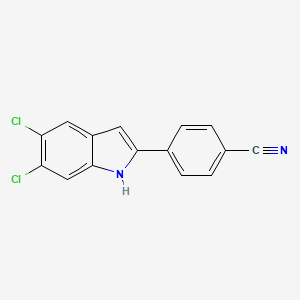
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)




